5,6,7-Trimethoxy-3,4-dihydroisoquinoline
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Overview
Description
5,6,7-Trimethoxy-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinoline alkaloids Isoquinoline alkaloids are known for their diverse biological activities and are often found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-Trimethoxy-3,4-dihydroisoquinoline typically involves the reaction of 3,4-dimethoxyphenethylamine with formaldehyde and methanol under acidic conditions. This process leads to the formation of the isoquinoline ring system with the desired methoxy substitutions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5,6,7-Trimethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5,6,7-Trimethoxy-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5,6,7-Trimethoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 5,6-Dimethoxy-3,4-dihydroisoquinoline
Comparison: 5,6,7-Trimethoxy-3,4-dihydroisoquinoline is unique due to the presence of three methoxy groups, which can influence its chemical reactivity and biological activity. Compared to its dimethoxy counterparts, the trimethoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and therapeutic applications .
Properties
IUPAC Name |
5,6,7-trimethoxy-3,4-dihydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-14-10-6-8-7-13-5-4-9(8)11(15-2)12(10)16-3/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIAIYMGNOEHFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2CCN=CC2=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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